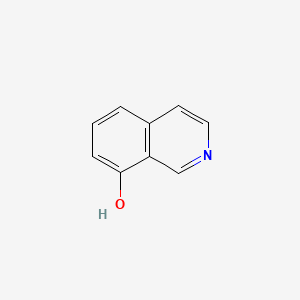

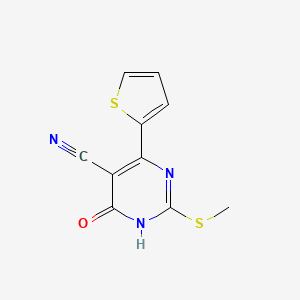

![molecular formula C6H5N3O B1417534 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 55662-66-3](/img/structure/B1417534.png)

imidazo[1,2-c]pyrimidin-5(6H)-one

Descripción general

Descripción

Imidazo[1,2-c]pyrimidin-5(6H)-one, also known as Imidazopyridine, is a heterocyclic organic compound that belongs to the class of pyrimidines. It is a versatile building block for the synthesis of a wide range of biologically active compounds. Imidazopyridine is found in numerous pharmaceuticals, natural products, and agrochemicals. It also has potential applications in the field of medicinal chemistry, as it has been used in the synthesis of several drugs and other compounds with therapeutic potential.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazo[1,2-a]pyrimidines have been synthesized and found to exhibit significant in vitro antimicrobial activity against a variety of microorganisms. For example, 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed notable activity against all studied microorganisms (Revanker et al., 1975).

Antiviral Activity

Novel imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues demonstrated potent activity against human hepatitis B virus (HBV) in vitro. These compounds were effective in inhibiting HBV in a human cell line (Mansour et al., 1997). Additionally, other imidazo[1,2-c]pyrimidine nucleosides were synthesized and evaluated for their antiviral properties, though most did not show significant activity, possibly due to a lack of substrate recognition by viral or cellular nucleoside kinases (Kifli et al., 2004).

Potential Antineoplastic Agents

Some substituted imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized and screened for in vitro antineoplastic and anti-HIV activity. However, these compounds were found to be inactive (Badawey & Kappe, 1995).

Anti-inflammatory Activity

A series of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones demonstrated CNS activity and anti-inflammatory properties. This finding suggests potential therapeutic applications for these compounds (Długosz & Machoń, 1986).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold, closely related to imidazo[1,2-c]pyrimidine, has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, and antiviral activities. This scaffold is part of various marketed drugs, highlighting its importance in drug development (Deep et al., 2016).

Propiedades

IUPAC Name |

6H-imidazo[1,2-c]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICKXGZWALFYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N2C1=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971017 | |

| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

imidazo[1,2-c]pyrimidin-5(6H)-one | |

CAS RN |

55662-66-3, 849035-92-3 | |

| Record name | Ethenocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55662-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,N(4)-ethanocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-92-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the exact mechanism of action can vary depending on the specific derivative and target, research suggests several modes of interaction:

- Inhibition of viral proteins: Some imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside analogues exhibit potent antiviral activity against the Hepatitis B virus (HBV). [] Though the precise mechanism remains unclear, these analogues likely interfere with viral replication by inhibiting key viral proteins.

- Inhibition of cyclin-dependent kinase 2 (CDK2): Certain imidazo[1,2-c]pyrimidin-5(6H)-one derivatives demonstrate inhibitory activity against CDK2, a crucial regulator of the cell cycle. [, ] These inhibitors typically bind to the ATP-binding site of CDK2, disrupting its activity and potentially influencing cell cycle progression.

- Interaction with viral capsid proteins: Studies on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against pepper mild mottle virus (PMMoV) indicate interaction with viral capsid proteins (CP). [] This interaction appears to destabilize the virion structure, potentially leading to viral inactivation.

ANone: Research on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives as CDK2 inhibitors highlights the impact of substituents at the 8-position on activity:

- Small substituents: Compounds with smaller substituents at the 8-position, such as naphtyl or methoxyphenyl groups, generally exhibit higher potency against CDK2, often with IC50 values in the single-digit micromolar range. []

- Large substituents: Conversely, larger substituents like substituted biphenyls tend to decrease inhibitory activity against CDK2. []

- Sulfonamide scaffold: Incorporation of a sulfonamide scaffold into imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside analogues enhances their inactivating activity against PMMoV. [] This suggests the importance of specific structural motifs for targeting different viral proteins.

ANone: Researchers utilize various analytical techniques to characterize and quantify imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps elucidate the structure and conformation of these compounds. []

- Microscale Thermophoresis (MST): This technique assesses the binding affinity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives to target proteins, as demonstrated in the study on PMMoV. []

- Transmission Electron Microscopy (TEM): TEM helps visualize the impact of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives on viral morphology, as demonstrated in the PMMoV study. []

ANone: While the provided research primarily focuses on the synthesis and in vitro activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, some studies provide preliminary insights into their cytotoxic effects:

- Cytotoxicity screening: One study evaluated the cytotoxic activity of several newly synthesized imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against a panel of tumor cell lines and normal human fibroblasts. [] This study identified two derivatives with promising biological activity and a good therapeutic index, indicating potential for further development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)

![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)

![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)

![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)

![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)

![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)